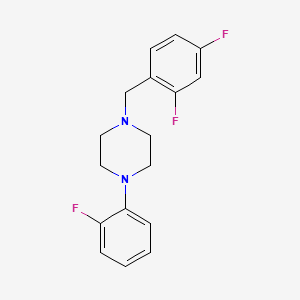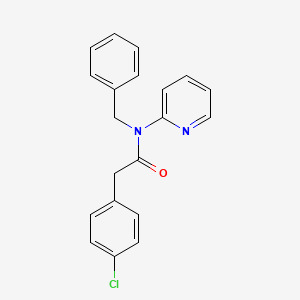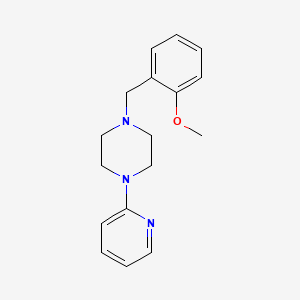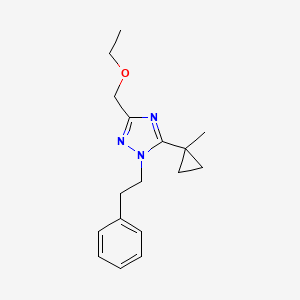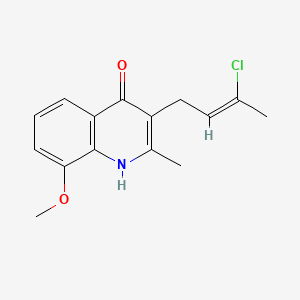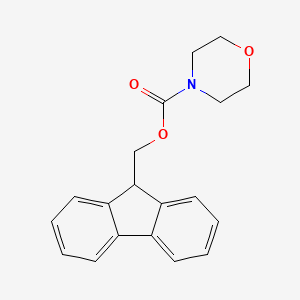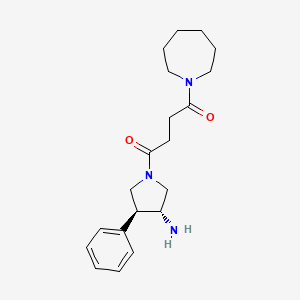
(3R*,4S*)-1-(4-azepan-1-yl-4-oxobutanoyl)-4-phenylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(3R*,4S*)-1-(4-azepan-1-yl-4-oxobutanoyl)-4-phenylpyrrolidin-3-amine” is a compound of interest in synthetic organic chemistry due to its complex structure, which features a combination of several functional groups and stereochemistry. The compound's synthesis and study contribute to the broader understanding of chemical synthesis techniques, molecular structure analysis, and the properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including reductive amination and cyclization reactions. For example, the reductive amination of dicarbonyl compounds with amino esters and sodium cyanoborohydride can yield N-substituted cyclic amines, a method that could be adapted for the synthesis of complex amines similar to the subject compound (Manescalchi, Nardi, & Savoia, 1994).
Molecular Structure Analysis
The structure of related cyclic amines and their analogs often involves detailed analysis using techniques such as NMR spectroscopy and X-ray crystallography. Studies have characterized the hydrogen-bonding patterns in enaminones and azepan analogs, highlighting the importance of intramolecular interactions in determining the molecules' shapes and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
Cyclic compounds similar to the target molecule participate in a variety of chemical reactions, including cycloadditions and amination reactions. For instance, the synthesis of spiropyrrolidine oxindoles through Ag-catalyzed cycloaddition of azomethine ylides with chalcones is a reaction that could be related to the chemical behavior of the target compound (Yue et al., 2018).
Physical Properties Analysis
The physical properties of compounds like the target molecule are crucial for understanding their potential applications and behavior in different environments. These properties include melting points, solubility, and crystalline structure, which can be influenced by the compound's molecular geometry and intermolecular forces.
Chemical Properties Analysis
Chemical properties, such as reactivity towards acids, bases, and various reagents, as well as the compound's stability under different conditions, are essential aspects of its overall characterization. These properties are determined by the functional groups present in the molecule and their spatial arrangement.
References
Eigenschaften
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c21-18-15-23(14-17(18)16-8-4-3-5-9-16)20(25)11-10-19(24)22-12-6-1-2-7-13-22/h3-5,8-9,17-18H,1-2,6-7,10-15,21H2/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLWUDVAMROBPX-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC(=O)N2CC(C(C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)CCC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)
![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)
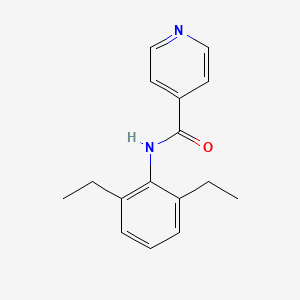
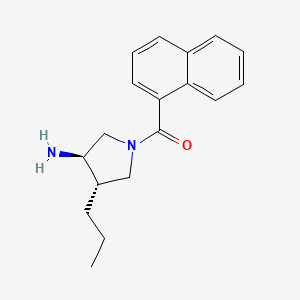

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5640280.png)

